Benzeneacetic acid, 4,5-difluoro-2-iodo-
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Overview
Description
Benzeneacetic acid, 4,5-difluoro-2-iodo- is an organic compound with the molecular formula C8H6F2IO2. It is a derivative of benzoic acid, where the benzene ring is substituted with two fluorine atoms at the 4 and 5 positions and an iodine atom at the 2 position.
Preparation Methods
The synthesis of benzeneacetic acid, 4,5-difluoro-2-iodo- typically involves the iodination of a difluorobenzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or a halogen carrier like iron(III) chloride. The reaction conditions often require a solvent like acetic acid and elevated temperatures to facilitate the iodination process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product .
Chemical Reactions Analysis
Benzeneacetic acid, 4,5-difluoro-2-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones. Typical oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Benzeneacetic acid, 4,5-difluoro-2-iodo- has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Material Science: It is utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of benzeneacetic acid, 4,5-difluoro-2-iodo- depends on its specific application. In pharmaceuticals, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors in the body. The molecular targets and pathways involved vary based on the final compound synthesized from this intermediate .
Comparison with Similar Compounds
Benzeneacetic acid, 4,5-difluoro-2-iodo- can be compared with other halogenated benzoic acids, such as:
4,5-Difluoro-2-bromobenzoic acid: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications due to the different halogen.
4,5-Difluoro-2-chlorobenzoic acid: Contains a chlorine atom instead of iodine, leading to variations in chemical behavior and uses.
4,5-Difluoro-2-fluorobenzoic acid:
The uniqueness of benzeneacetic acid, 4,5-difluoro-2-iodo- lies in the presence of the iodine atom, which imparts distinct reactivity and makes it suitable for specific synthetic applications .
Properties
CAS No. |
76778-14-8 |
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Molecular Formula |
C8H5F2IO2 |
Molecular Weight |
298.02 g/mol |
IUPAC Name |
2-(4,5-difluoro-2-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H5F2IO2/c9-5-1-4(2-8(12)13)7(11)3-6(5)10/h1,3H,2H2,(H,12,13) |
InChI Key |
NCPSGQVIDNPOIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)I)CC(=O)O |
Origin of Product |
United States |
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